molecular formula C12H15BrN4O2 B2746949 N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-5-methoxypentanamide CAS No. 2094830-43-8

N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-5-methoxypentanamide

Cat. No. B2746949
CAS RN: 2094830-43-8
M. Wt: 327.182
InChI Key: AUEISVQUTJESKG-UHFFFAOYSA-N
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Description

“6-Bromoimidazo[1,2-a]pyrazin-2-amine” is a chemical compound with the CAS Number: 1103861-38-6 . It has a molecular weight of 213.04 . It is used in organic syntheses and as pharmaceutical intermediates .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The InChI code for “6-Bromoimidazo[1,2-a]pyrazin-2-amine” is 1S/C6H5BrN4/c7-4-2-11-3-5 (8)10-6 (11)1-9-4/h1-3H,8H2 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

The compound “6-Bromoimidazo[1,2-a]pyrazin-2-amine” is a solid at room temperature . It should be stored at a temperature between 28°C .

Safety and Hazards

The compound “6-Bromoimidazo[1,2-a]pyrazin-2-amine” may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, and protective measures should be taken while handling it .

properties

IUPAC Name

N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)-5-methoxypentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN4O2/c1-19-5-3-2-4-12(18)16-10-8-17-7-9(13)14-6-11(17)15-10/h6-8H,2-5H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEISVQUTJESKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC(=O)NC1=CN2C=C(N=CC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-5-methoxypentanamide

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